molecular formula C20H16N2 B447596 N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE

N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE

Cat. No.: B447596
M. Wt: 284.4g/mol
InChI Key: NCCHTYZDUAAGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a methyl group at the 4-position and an N-(naphthalen-1-yl)amine group at the 2-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup, Doebner von Miller, and Combes reactions.

    Substitution at the 4-Position:

    N-Arylation at the 2-Position: The N-(naphthalen-1-yl)amine group can be introduced through a Buchwald-Hartwig amination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. By binding to specific proteins within this pathway, the compound can induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents with targeted biological activities .

Properties

Molecular Formula

C20H16N2

Molecular Weight

284.4g/mol

IUPAC Name

4-methyl-N-naphthalen-1-ylquinolin-2-amine

InChI

InChI=1S/C20H16N2/c1-14-13-20(21-18-11-5-4-9-16(14)18)22-19-12-6-8-15-7-2-3-10-17(15)19/h2-13H,1H3,(H,21,22)

InChI Key

NCCHTYZDUAAGBX-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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